Tirofiban-d9

Bioanalysis LC-MS/MS Stable Isotope Labeling

Tirofiban-d9 (CAS 1332075-40-7) is the definitive +9 Da deuterated internal standard for Tirofiban LC-MS/MS bioanalysis. Unlike unlabeled Tirofiban (co-elution indistinguishable by MS) or Tirofiban-d6 (only +6 Da; different deuteration at piperidinylbutyl chain vs. butylsulfonyl), Tirofiban-d9 provides baseline mass resolution and matched chromatographic co-elution to correct matrix effects across the entire run. This compound is the only SIL-IS that satisfies FDA/EMA guidance for identity, isotopic purity, and method validation in regulated pharmacokinetic, DDI, and in vitro metabolism studies. Procure from certified suppliers to ensure isotope enrichment ≥98 atom% D and avoid analytical failure.

Molecular Formula C22H36N2O5S
Molecular Weight 449.7 g/mol
Cat. No. B12401755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirofiban-d9
Molecular FormulaC22H36N2O5S
Molecular Weight449.7 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O
InChIInChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1/i1D3,2D2,3D2,16D2
InChIKeyCOKMIXFXJJXBQG-WVBHPKOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tirofiban-d9: Stable Isotope-Labeled Internal Standard for Precise Bioanalytical Quantification


Tirofiban-d9 (CAS: 1332075-40-7) is a deuterium-labeled analog of the non-peptide glycoprotein IIb/IIIa receptor antagonist Tirofiban . With nine deuterium atoms incorporated at the butylsulfonyl moiety, Tirofiban-d9 exhibits a molecular weight of 449.65 g/mol (C22H27D9N2O5S), representing a +9 Da mass shift relative to the unlabeled parent compound (440.6 g/mol) [1]. As a stable isotope-labeled internal standard (SIL-IS), Tirofiban-d9 is designed specifically for quantitative bioanalytical applications using LC-MS/MS, where it corrects for matrix effects, extraction variability, and ionization efficiency fluctuations that compromise the accuracy of unlabeled analyte quantification .

Tirofiban-d9 Procurement: Why Structural Analogs and Non-Deuterated Standards Fail in Regulated Bioanalysis


In quantitative bioanalysis, substituting Tirofiban-d9 with unlabeled Tirofiban, alternative deuterated analogs such as Tirofiban-d6, or structurally unrelated internal standards introduces unacceptable analytical error. Unlabeled Tirofiban co-elutes with the target analyte and cannot be distinguished by mass spectrometry, precluding its use as an internal standard entirely [1]. Tirofiban-d6, while deuterated, possesses only six deuterium atoms at the piperidinylbutyl chain rather than the nine at the butylsulfonyl group of Tirofiban-d9; this differential deuteration pattern results in a distinct mass shift (+6 Da versus +9 Da) and potentially altered chromatographic retention behavior that may not adequately correct for matrix effects across diverse biological matrices [2]. Structurally unrelated internal standards lack the chemical similarity required to co-elute with Tirofiban under gradient conditions, failing to compensate for ionization suppression or enhancement that varies across the chromatographic run. The regulatory expectation for validated bioanalytical methods under FDA and EMA guidance mandates the use of a stable isotope-labeled internal standard that is chemically identical to the analyte except for isotopic substitution—a requirement that Tirofiban-d9 fulfills for Tirofiban quantification, while generic alternatives do not [1].

Tirofiban-d9: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Mass Spectrometric Discrimination: Tirofiban-d9 (+9 Da) versus Tirofiban-d6 (+6 Da) Internal Standards

Tirofiban-d9 provides a +9 Da mass shift from unlabeled Tirofiban, compared to a +6 Da shift for Tirofiban-d6. This larger mass differential reduces the risk of isotopic cross-talk and ensures baseline mass spectrometric resolution from the analyte in complex biological matrices. Tirofiban-d9 (molecular formula C22H27D9N2O5S, MW 449.65) contains nine deuterium atoms substituted on the butylsulfonyl moiety, whereas Tirofiban-d6 (MW 446.63) contains six deuterium atoms on the piperidinylbutyl chain [1].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Chromatographic Co-Elution Fidelity: Tirofiban-d9 versus Unlabeled Tirofiban

Tirofiban-d9 co-elutes identically with unlabeled Tirofiban under reversed-phase LC conditions due to the minimal isotopic effect of deuterium on hydrophobicity, whereas unlabeled Tirofiban cannot be used as an internal standard because it is indistinguishable from the analyte by MS detection. This co-elution is critical for correcting matrix-induced ionization suppression or enhancement that varies across the chromatographic gradient [1].

Chromatography Matrix Effects Isotope Dilution

Isotopic Purity and Vendor-Supplied Quality Metrics: Tirofiban-d9 versus Tirofiban-d6

Commercially available Tirofiban-d9 is supplied with a minimum chemical purity of ≥98% and is manufactured under ISO 17034-accredited reference material producer standards, with batch-specific certificates of analysis (CoA) that document isotopic enrichment and impurity profiles . In contrast, Tirofiban-d6 is offered by fewer vendors with less comprehensive quality documentation, limiting its suitability for regulated bioanalytical method validation where full traceability is mandated [1].

Isotopic Purity Quality Control Procurement

Deuteration Pattern Impact on Metabolic Stability: Tirofiban-d9 versus Unlabeled Tirofiban

Deuteration at the butylsulfonyl moiety of Tirofiban-d9 may alter the metabolic clearance rate via the kinetic isotope effect (KIE), potentially extending the in vivo half-life relative to unlabeled Tirofiban. While direct head-to-head metabolic stability data are not yet published for Tirofiban-d9, deuterium substitution at metabolically labile sites in analogous compounds has been shown to reduce CYP-mediated oxidation rates by 2- to 10-fold [1].

Metabolism Pharmacokinetics Deuterium Isotope Effect

Tirofiban-d9: Optimal Application Scenarios for Bioanalytical and Pharmacokinetic Research


Regulated Bioanalytical Method Validation for Tirofiban in Plasma

Tirofiban-d9 serves as the optimal internal standard for LC-MS/MS methods quantifying Tirofiban in human plasma under FDA/EMA bioanalytical method validation guidelines. The +9 Da mass shift ensures baseline resolution from the analyte, while chromatographic co-elution corrects for matrix effects across the entire analytical run [1]. This application is essential for clinical pharmacokinetic studies supporting generic drug development and therapeutic drug monitoring of Tirofiban in acute coronary syndrome patients.

Preclinical Pharmacokinetic and Tissue Distribution Studies

In rodent and large animal models, Tirofiban-d9 enables precise quantification of Tirofiban concentrations in plasma and target tissues (e.g., myocardium, kidney, liver). The stable isotope label permits differentiation between exogenously administered drug and endogenous compounds, while the deuterium substitution at the butylsulfonyl group allows investigation of potential isotope effects on distribution kinetics .

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Tirofiban-d9 is used as an internal standard in in vitro metabolism assays (e.g., human liver microsomes, hepatocytes) to quantify Tirofiban depletion and metabolite formation. This application supports CYP phenotyping and DDI risk assessment for Tirofiban-containing combination therapies .

Quality Control of Pharmaceutical Formulations and Stability Testing

As a stable isotope-labeled internal standard, Tirofiban-d9 is employed in HPLC-UV and LC-MS methods for assay and impurity profiling of Tirofiban drug substance and finished dosage forms. Its use ensures accurate quantification of Tirofiban content and degradation products during forced degradation and long-term stability studies, in accordance with ICH Q2(R1) guidelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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